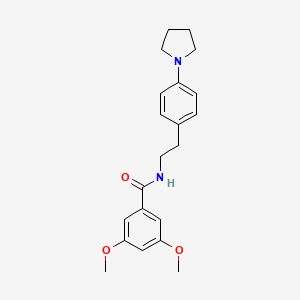
3,5-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzamide core substituted with methoxy groups and a pyrrolidinyl phenethyl moiety. Its unique structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Phenethylamine Intermediate: The synthesis begins with the preparation of 4-(pyrrolidin-1-yl)phenethylamine. This can be achieved through the reaction of 4-bromophenethylamine with pyrrolidine under basic conditions.
Coupling with 3,5-Dimethoxybenzoic Acid: The phenethylamine intermediate is then coupled with 3,5-dimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,5-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed under anhydrous conditions.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides.
科学的研究の応用
3,5-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Pharmacology: Research focuses on its effects on neurotransmitter systems and potential use in treating neurological disorders.
Chemical Biology: It is used as a probe to study protein-ligand interactions and signal transduction pathways.
Industrial Applications: Its derivatives may be used in the development of new materials or as intermediates in organic synthesis.
作用機序
The mechanism of action of 3,5-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting signal transduction and cellular responses.
類似化合物との比較
Similar Compounds
- 3,4-Dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide
- 3,5-Dimethoxy-N-(4-(morpholin-1-yl)phenethyl)benzamide
- 3,5-Dimethoxy-N-(4-(piperidin-1-yl)phenethyl)benzamide
Uniqueness
3,5-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is unique due to its specific substitution pattern, which influences its binding affinity and selectivity for certain biological targets. The presence of the pyrrolidinyl group enhances its ability to cross biological membranes and interact with intracellular targets, making it a valuable compound for research in medicinal chemistry and pharmacology.
特性
IUPAC Name |
3,5-dimethoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-13-17(14-20(15-19)26-2)21(24)22-10-9-16-5-7-18(8-6-16)23-11-3-4-12-23/h5-8,13-15H,3-4,9-12H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZBDTBERWVEAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)N3CCCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377569.png)
![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2377570.png)
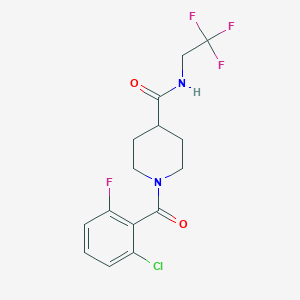
![N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B2377573.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide](/img/structure/B2377574.png)
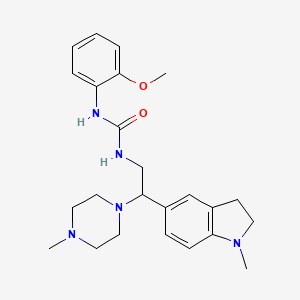
![N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2377578.png)
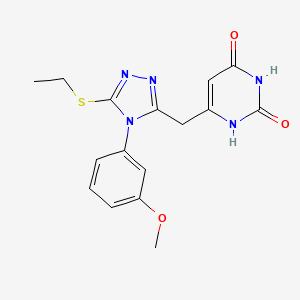
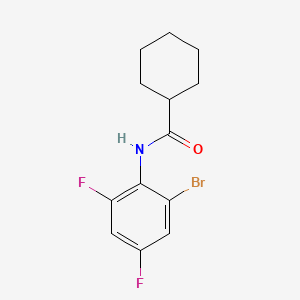
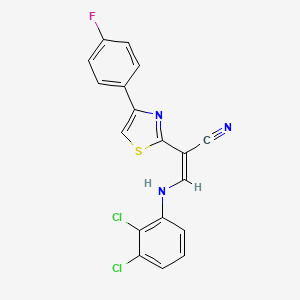
![5-(1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B2377585.png)
![2-[(3-Methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2377586.png)
![N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B2377588.png)
